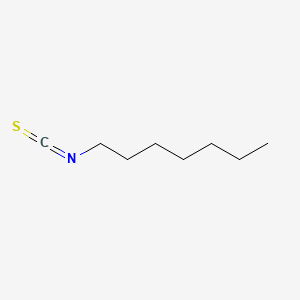

Heptyl isothiocyanate

描述

Heptyl isothiocyanate, also known as 1-isothiocyanatoheptane, is an organic compound with the molecular formula C8H15NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their distinctive pungent aroma and are commonly found in cruciferous vegetables such as broccoli, radish, and mustard .

准备方法

Synthetic Routes and Reaction Conditions: Heptyl isothiocyanate can be synthesized through several methods:

From Primary Amines: One common method involves the reaction of primary amines with carbon disulfide and a base, followed by treatment with an electrophilic reagent such as tosyl chloride. This method is efficient and yields high purity products.

Electrochemical Methods: Recent advancements have introduced electrochemical methods that enable the preparation of isothiocyanates from amines and carbon disulfide without using toxic reagents.

Photocatalyzed Reactions: Another approach involves the photocatalyzed reaction of amines with carbon disulfide, providing a mild and efficient route to isothiocyanates.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

化学反应分析

Types of Reactions: Heptyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

Hydrolysis: In the presence of water, this compound can hydrolyze to form heptylamine and carbonyl sulfide.

Reduction: Electrochemical reduction of this compound can yield thioformamides.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with this compound.

Catalysts: Photocatalysts and bases such as triethylamine are often used to facilitate reactions.

Major Products:

Thioureas: Formed from the reaction with amines.

Thiocarbamates: Formed from the reaction with alcohols.

Thioformamides: Formed from electrochemical reduction.

科学研究应用

Chemical Properties and Structure

Heptyl isothiocyanate has the molecular formula and is characterized by its isothiocyanate functional group, which contributes to its biological activity. The compound's structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research.

Anticancer Properties

Isothiocyanates, including HITC, have been extensively studied for their potential anticancer effects. Research indicates that they can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms:

- Mechanism of Action : HITC has been shown to modulate pathways involved in cell cycle regulation and apoptosis. For instance, studies demonstrate that HITC can induce cell cycle arrest and apoptosis in colorectal cancer cell lines by activating specific signaling pathways such as ERK1/2, leading to increased expression of pro-apoptotic markers .

- Case Study : A study on the effects of 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), a related compound, revealed significant reductions in tumor growth in animal models of colon cancer, highlighting the potential of HITC and its derivatives in cancer prevention .

Antioxidant and Anti-inflammatory Effects

HITC exhibits strong antioxidant properties by enhancing the body's detoxification processes. It activates phase II detoxifying enzymes, which help neutralize reactive oxygen species (ROS) and reduce oxidative stress:

- Research Findings : Studies indicate that HITC can inhibit the expression of inducible nitric oxide synthase (iNOS) through the suppression of the Janus kinase 2-mediated JNK pathway, thereby reducing inflammation .

- Data Table: Antioxidant Activity of HITC

| Study Reference | Model | Observed Effect |

|---|---|---|

| In vitro (Jurkat cells) | Reduced iNOS expression | |

| In vivo (mouse models) | Decreased inflammation markers |

Pest Control

Isothiocyanates are recognized for their potential as natural pesticides due to their ability to disrupt the biological systems of pests:

- Mechanism : HITC acts as a repellent against certain insect species by affecting their nervous system and metabolic processes.

- Case Study : Field trials have demonstrated that crops treated with HITC exhibit reduced pest populations without significant adverse effects on beneficial insects .

Protein Tagging

The electrophilic nature of isothiocyanates allows them to covalently modify proteins, making them useful in biochemical research for tagging purposes:

- Application : Researchers utilize HITC to label proteins for tracking and studying their interactions within cellular systems.

- Data Table: Protein Modification with Isothiocyanates

| Application | Description |

|---|---|

| Protein Tagging | Covalent modification for visualization |

| Biochemical Assays | Used to study protein interactions |

作用机制

The mechanism of action of heptyl isothiocyanate involves its reactivity with nucleophiles. It can disrupt cellular processes by modifying proteins and enzymes through nucleophilic attack on the isothiocyanate group. This leads to the inhibition of enzyme activity and alteration of cellular functions . Additionally, this compound can induce oxidative stress in microbial cells, contributing to its antimicrobial properties .

相似化合物的比较

Heptyl isothiocyanate can be compared with other isothiocyanates such as:

Allyl Isothiocyanate: Known for its strong pungent odor and antimicrobial properties.

Phenethyl Isothiocyanate: Studied for its anticancer properties.

Sulforaphane: A well-known isothiocyanate with potent anticancer and antioxidant activities.

Uniqueness: this compound is unique due to its specific alkyl chain length, which influences its hydrophobicity and reactivity. This makes it particularly effective in certain applications, such as antimicrobial coatings and organic synthesis .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications.

生物活性

Heptyl isothiocyanate (HITC), a member of the isothiocyanate family, is recognized for its diverse biological activities, particularly in the fields of cancer prevention and anti-inflammatory responses. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound, with the chemical formula C₈H₁₅NS, is characterized by the isothiocyanate functional group (-N=C=S). It is often derived from glucosinolates found in cruciferous vegetables. The compound exhibits a unique chain length that contributes to its distinct chemical properties and biological activities.

1. Anticancer Properties

This compound has demonstrated significant anticancer effects across various studies:

-

Mechanisms of Action :

- HITC induces apoptosis in cancer cells by interacting with cysteine residues in proteins, leading to modifications that affect cell survival pathways.

- It has been shown to inhibit glycolysis and fat metabolism in cancer cells, promoting autophagy .

- The compound modulates multiple signaling pathways related to oxidative stress and inflammation, which are crucial in tumorigenesis .

-

Case Studies :

- In vitro studies have shown that HITC can reduce the proliferation of hepatocellular carcinoma (HCC) cells by downregulating matrix metalloproteinases (MMPs) involved in tumor invasion and metastasis .

- Animal models have indicated that dietary HITC can significantly decrease tumor size when administered alongside carcinogens .

2. Anti-inflammatory Effects

HITC exhibits potent anti-inflammatory properties through various mechanisms:

- Cytokine Modulation :

- Signaling Pathways :

Data Table: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it undergoes metabolism via the mercapturic acid pathway. This involves conjugation with glutathione (GSH), followed by enzymatic degradation. The resulting metabolites are excreted, indicating a potential for therapeutic applications due to their bioavailability and efficacy.

属性

IUPAC Name |

1-isothiocyanatoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS/c1-2-3-4-5-6-7-9-8-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPUQNPCPLDDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063449 | |

| Record name | Heptane, 1-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-83-9 | |

| Record name | Heptyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of heptyl isothiocyanate in Nasturtium officinale R. Br.?

A1: this compound is a volatile constituent found in both the leaves [] and stems [] of Nasturtium officinale R. Br., commonly known as watercress. While not the most abundant volatile compound in this plant, it contributes to the overall aroma profile.

Q2: Does the research indicate any potential applications for this compound based on its presence in Nasturtium officinale and Capparis spinosa?

A2: While the research primarily focuses on identifying volatile constituents, the presence of this compound in both Nasturtium officinale [] and Capparis spinosa [] alongside other isothiocyanates known for insecticidal activity suggests a potential avenue for further investigation. Further research is needed to determine if this compound contributes to the potential insecticidal properties observed in extracts of these plants.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。